![molecular formula C12H26N2O B13303494 (3,3-Dimethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13303494.png)
(3,3-Dimethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine is an organic compound with the molecular formula C₁₂H₂₆N₂O. It is a specialized chemical used primarily in research and industrial applications. The compound features a morpholine ring substituted with a 3,3-dimethylbutyl group and a methylamine group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine typically involves the reaction of 3,3-dimethylbutylamine with 4-methylmorpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Common solvents used in this synthesis include dichloromethane and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The compound is then purified using techniques such as distillation and recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Dimethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,3-Dimethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it useful in various research applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,3-Dimethylbutyl)amine: A simpler amine with similar structural features.
(4-Methylmorpholine): A morpholine derivative with a methyl group substitution.
(3,3-Dimethylbutyl)morpholine: A compound with a similar backbone but different functional groups.
Uniqueness
(3,3-Dimethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine is unique due to its combination of a morpholine ring and a 3,3-dimethylbutyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Eigenschaften
Molekularformel |
C12H26N2O |
|---|---|
Molekulargewicht |
214.35 g/mol |
IUPAC-Name |
3,3-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C12H26N2O/c1-12(2,3)5-6-13-9-11-10-14(4)7-8-15-11/h11,13H,5-10H2,1-4H3 |
InChI-Schlüssel |
FEGXBWDUEXPZOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCNCC1CN(CCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


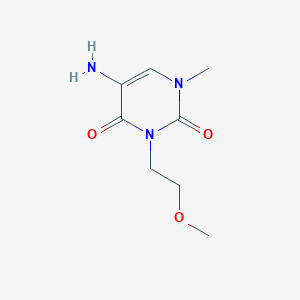

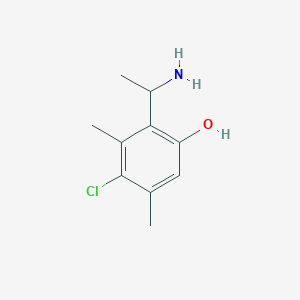
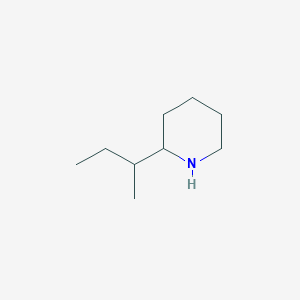
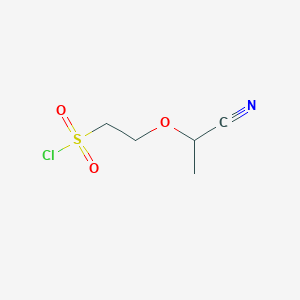

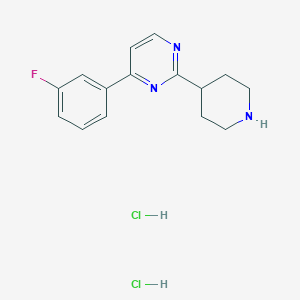

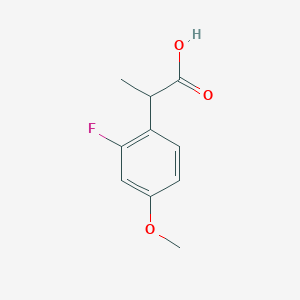
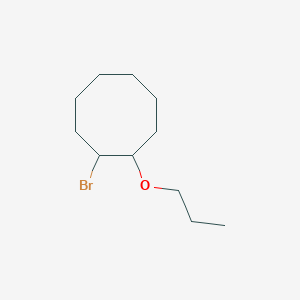

![N'-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide](/img/structure/B13303476.png)
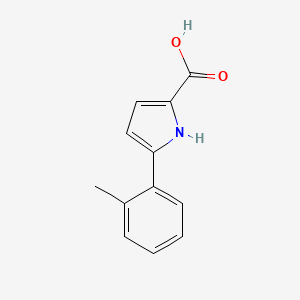
![4-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13303489.png)
